molecular formula C6H5FeO7 B1205282 Iron-59 citrate CAS No. 50515-28-1

Iron-59 citrate

Cat. No.: B1205282
CAS No.: 50515-28-1
M. Wt: 248.03 g/mol
InChI Key: NPFOYSMITVOQOS-GJNDDOAHSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

Iron-59 citrate can be synthesized by reacting iron-59 with citric acid in an aqueous solution. The typical procedure involves dissolving iron-59 in water and then adding citric acid to form the citrate complex. The reaction is usually carried out at room temperature and neutral pH to ensure the stability of the complex .

Industrial Production Methods

Industrial production of this compound involves the use of high-purity iron-59, which is produced in nuclear reactors through neutron irradiation of iron-58. The iron-59 is then extracted and purified before being reacted with citric acid to form the citrate complex .

Chemical Reactions Analysis

Types of Reactions

Iron-59 citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce iron-59 oxide, while reduction can yield iron-59 metal .

Comparison with Similar Compounds

Similar Compounds

  • Iron-58 citrate
  • Iron-60 citrate
  • Ferric citrate
  • Ferrous citrate

Uniqueness

Iron-59 citrate is unique due to its radioactive properties, which make it an invaluable tool in tracer studies. Unlike stable iron compounds, this compound allows for the real-time tracking of iron metabolism and distribution in living organisms . This capability is not present in non-radioactive iron compounds, making this compound particularly valuable in medical and biochemical research .

Properties

CAS No.

50515-28-1

Molecular Formula

C6H5FeO7

Molecular Weight

248.03 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;iron-59(3+)

InChI

InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1+3

InChI Key

NPFOYSMITVOQOS-GJNDDOAHSA-K

Isomeric SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[59Fe+3]

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]

54063-42-2
50515-28-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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